2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2-bromo-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromo-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-10-6-7-12(11(17)8-10)18-15(21)9-22-16-19-13-4-2-3-5-14(13)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRVROCCZBAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2-bromo-4-methylphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkyl halide to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the benzimidazole derivative with 2-bromo-4-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2-bromo-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2-bromo-4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2-bromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Bioactivity
The 2-bromo-4-methylphenyl group distinguishes this compound from structurally related acetamides. For example:
- 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19 in ) replaces the benzodiazole with a triazole and substitutes iodine for bromine. Despite structural similarities, iodine’s larger atomic radius may reduce membrane permeability compared to bromine, impacting antibacterial MIC values .
- N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide () lacks the benzodiazole-sulfanyl group but shares a halogenated aryl motif.
Heterocyclic Core Variations
- Benzothiazole Derivatives (): Compounds like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide replace benzodiazole with benzothiazole. The sulfur atom in benzothiazole enhances π-stacking interactions but may reduce metabolic stability compared to benzodiazole’s nitrogen-rich system .
- Phenoxymethylbenzoimidazole-Triazoles (): Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) incorporate additional triazole and thiazole rings.
Structural Features
- Crystallography : Analogous N-substituted 2-arylacetamides () exhibit planar amide groups and variable dihedral angles (44.5°–77.5°) between aryl and heterocyclic rings, influencing conformational flexibility and intermolecular interactions .
- Spectroscopy : NMR data (e.g., ¹H and ¹³C in ) confirm the presence of sulfanyl and acetamide linkages, with halogen substituents (Br, I) causing distinct deshielding in aromatic regions .
Antimicrobial Potential
- MIC Comparisons: Thioacetamide-triazoles with iodine substituents () show MIC values in the range of 4–32 µg/mL against E. coli.
- Docking Studies: Phenoxymethylbenzoimidazole derivatives () demonstrate binding to bacterial enzymes via π-π stacking and hydrogen bonds, a mechanism likely shared by the benzodiazole-sulfanyl group in the target compound .
Pharmacokinetic Considerations
- Metabolic Stability : The benzodiazole core may resist oxidative metabolism better than triazole or imidazole systems, as seen in related metabolites () .
Biological Activity
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2-bromo-4-methylphenyl)acetamide, with the CAS number 330676-02-3, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 419.297 g/mol. The compound features a benzodiazole moiety and a bromo-substituted phenyl group, which are critical for its biological activity.
Synthesis
The synthesis typically involves the reaction of benzimidazole derivatives with various reagents to introduce the sulfanyl and bromo groups. Common solvents used include dimethylformamide (DMF), and catalysts may be employed to enhance yields. The production process can be optimized for large-scale applications using continuous flow techniques and advanced purification methods like chromatography .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that benzodiazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against viruses such as SARS-CoV-2. In vitro studies demonstrate that benzodiazole derivatives can act as inhibitors of viral proteases, which are essential for viral replication. This inhibition can lead to reduced viral load in infected cells .
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The interaction with specific cellular targets may enhance its efficacy against various cancer types.
The biological activity of this compound is believed to stem from its ability to interact with key enzymes and receptors within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could modulate the activity of specific receptors related to cell signaling pathways, impacting cell proliferation and survival.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
